REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])N.N([O-])=O.[Na+].[I-:14].[K+].CCOCC>Cl.O>[Br:1][C:2]1[CH:3]=[C:4]([I:14])[CH:6]=[CH:7][C:8]=1[CH3:9] |f:1.2,3.4|
|
Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
33.2 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature <10° C
|
Type
|
WASH
|
Details
|
washed (3×) with saturated aqueous sodium bisulfite
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 50 mL of hexane
|
Type
|
FILTRATION
|
Details
|
filtered through 30 g of silica
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.053 mol | |
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |